molecular formula C6H9NO2 B8011527 4-(Dimethylamino)but-2-ynoic acid

4-(Dimethylamino)but-2-ynoic acid

Número de catálogo: B8011527
Peso molecular: 127.14 g/mol
Clave InChI: GPOHHJPOQPILBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Dimethylamino)but-2-ynoic acid is an organic compound with the molecular formula C6H9NO2 It is characterized by the presence of a dimethylamino group attached to a butynoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)but-2-ynoic acid typically involves the alkylation of propargyl bromide with dimethylamine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under pressure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity. The use of automated systems ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Potential

4-(Dimethylamino)but-2-ynoic acid has been investigated for its role as an inhibitor of the epidermal growth factor receptor (EGFR). In preclinical studies, derivatives of this compound demonstrated significant activity against various cancer cell lines, including those with oncogenic mutations. For instance, a study reported that certain analogs showed comparable efficacy to established EGFR inhibitors like afatinib, with improved solubility and metabolic stability .

Case Study: Efficacy in Mouse Models
In vivo studies using H1975 mouse xenograft models indicated that compounds derived from this compound exhibited dose-dependent tumor growth inhibition, suggesting its potential as a therapeutic agent in lung cancer treatment .

Molecular Imaging Probes

The compound has also been explored as a molecular imaging probe for cancer diagnostics. Its ability to selectively target cancer cells makes it suitable for use in positron emission tomography (PET) imaging, enhancing the detection and characterization of tumors .

Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its derivatives have been synthesized and evaluated for their potential as covalent inhibitors targeting various enzymes involved in cancer progression and other diseases.

Solubility and Bioavailability Enhancements

Research indicates that modifications to the structure of this compound can lead to improved solubility and bioavailability, which are critical factors in the pharmacokinetics of drug candidates .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
EGFR InhibitionSignificant activity against lung cancer cell lines
Molecular ImagingPotential use as a PET imaging probe
Solubility ImprovementEnhanced solubility profiles in modified analogs

Mecanismo De Acción

The mechanism by which 4-(Dimethylamino)but-2-ynoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo various chemical reactions allows it to modify target molecules, thereby influencing their function.

Comparación Con Compuestos Similares

    4-(Dimethylamino)but-2-enoic acid: Similar in structure but with a double bond instead of a triple bond.

    4-(Dimethylamino)butanoic acid: Lacks the triple bond, making it less reactive in certain chemical reactions.

    4-(Dimethylamino)but-2-yn-1-ol: Contains a hydroxyl group, offering different reactivity and applications.

Uniqueness: 4-(Dimethylamino)but-2-ynoic acid is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This feature allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and materials.

Actividad Biológica

4-(Dimethylamino)but-2-ynoic acid (DMABY), an organic compound with the molecular formula C6_6H9_9NO2_2, is recognized for its significant biological activities, particularly as a dual irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This receptor plays a crucial role in various cellular processes, including proliferation and survival, making DMABY a compound of interest in cancer research.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a but-2-ynoic acid backbone , providing it with unique chemical properties. The presence of both an alkyne and a carboxylic acid functional group enables DMABY to engage in diverse chemical reactions, potentially leading to various biological activities.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC6_6H9_9NO2_2
CAS Number118764-05-9
Purity97.00%

DMABY's primary mechanism involves its interaction with the EGFR, which is often overexpressed in many cancers. By inhibiting this receptor, DMABY can impede cancer cell growth and survival pathways. Studies have demonstrated that compounds similar to DMABY exhibit dose-dependent efficacy in inhibiting tumor growth in vivo, particularly in xenograft models using human cancer cell lines .

Efficacy Studies

In a study involving H1975 mouse xenograft models, DMABY and related compounds were administered at varying doses. The results indicated that DMABY exhibited significant tumor growth inhibition, comparable to established EGFR inhibitors like afatinib. Specifically, at the highest tested dose (50 mg/kg), DMABY demonstrated near-complete regression of tumors, highlighting its potential as an effective therapeutic agent .

Cellular Selectivity

Research has also focused on the selectivity of DMABY towards specific cancer cell lines. For instance, it has shown high potency against MLL leukemia cells while being significantly less effective against non-MLL leukemia cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapy .

Case Studies

  • EGFR Inhibition : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of DMABY analogs as EGFR inhibitors. The compounds were tested for their ability to inhibit EGFR phosphorylation in vitro and showed promising results with IC50 values indicating potent inhibition .
  • Tumor Regression : In vivo studies using xenograft models demonstrated that DMABY led to substantial reductions in tumor volume compared to control groups. The efficacy was measured by comparing tumor volumes at baseline and after treatment periods .

Comparative Analysis with Similar Compounds

The biological activity of DMABY can be compared with structurally similar compounds:

Compound NameCAS NumberSimilarity Score
4-(Dimethylamino)but-2-enoic acid hydrochloride848133-35-71.00
4-(Dimethylamino)butanoic acid98548-81-30.53
N,N-Dimethylglycine hydrochloride2491-06-70.52

The structural uniqueness of DMABY, particularly its combination of an alkyne functional group with a dimethylamino group, distinguishes it from other compounds and enhances its reactivity and biological properties .

Propiedades

IUPAC Name

4-(dimethylamino)but-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOHHJPOQPILBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyl lithium in hexane (96 mL, 2.5 M in n-hexane) was slowly added to 1-dimethylamino-2-propyne (20 g, 240 mmol) in 100 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 h at −78° C., then dry carbon dioxide was pass through the reaction overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 15.6 g of 4-dimethylamino-but-2-ynoic acid: mass spectrum (m/e):M−H 126.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

n-BuLi in hexane (2.5M, 24.06 mmol, 9.62 mL) was slowly added to a solution of N,N-dimethylprop-2-yn-1-amine (24.06 mmol, 2.59 mL, 2 g) in dry THF (10 mL) at −78° C. The mixture was stirred for 1 h at −78° C., then crushed CO2 (241 mmol, 10.59 g) was added in one portion and the reaction mixture was stirred for an additional 10 min. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated in vacuo to give the crude amino acid. This was dissolved in methanol, and the insoluble salts were removed via filtration. The filtrate was evaporated to give 3.25 g of 4-(dimethylamino)but-2-ynoic acid (106%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.62 mL
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)but-2-ynoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)but-2-ynoic acid
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)but-2-ynoic acid
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)but-2-ynoic acid
Reactant of Route 5
4-(Dimethylamino)but-2-ynoic acid
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)but-2-ynoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.